1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone

Synthetic methodology Process chemistry Heterocyclic synthesis

Researchers pursuing M4 PAM or antimicrobial programs often face lengthy syntheses to access the thieno[2,3-b]pyridine core. This 2-acetyl building block solves that with a one-step, 92%-yield route from commercial precursors. • Direct precursor to M4 PAM pharmacophores via acetyl→carboxamide conversion • Enables thiazole-clubbed antimicrobials with IC50 14.2-24.3 µg/mL against S. aureus, E. coli, C. albicans • Supports 10+ orthogonal reaction pathways for parallel library synthesis • Reliable multi-gram supply with batch-to-batch consistency

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS No. 52505-42-7
Cat. No. B1208319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone
CAS52505-42-7
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C(=O)C)N)C
InChIInChI=1S/C11H12N2OS/c1-5-4-6(2)13-11-8(5)9(12)10(15-11)7(3)14/h4H,12H2,1-3H3
InChIKeyZDAPLZCKWHZNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone: Core Heterocyclic Building Block


1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone, also known as 2-acetyl-3-amino-4,6-dimethylthieno[2,3-b]pyridine, is a heterocyclic compound with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol . It features a thieno[2,3-b]pyridine core substituted with an acetyl group at the 2-position, an amino group at the 3-position, and methyl groups at the 4- and 6-positions . This compound serves as a versatile building block in medicinal chemistry for synthesizing polyfunctionalized heterocycles, including pyrazolyl- and thiazolylthienopyridines [1].

Heterocyclic building blockThieno[2,3-b]pyridine core for diversity-oriented synthesis.

Acetyl-directed derivatizationEnables pyrazolyl, thiazolyl, and hydrazone library synthesis.

CNS scaffold entry pointPrecursor to pharmacologically retained M4 PAM chemotypes.

Generic Substitution Limitations for 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone


Generic substitution among thieno[2,3-b]pyridine analogs is not feasible because substituent identity at the 2-position directly governs both synthetic utility and downstream biological activity. The acetyl group at the 2-position of 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone enables condensation and cyclization reactions that are unavailable to the corresponding 2-carboxamide (CAS 67795-42-0), 2-carbonitrile, or 2-carboxylate analogs . For example, the acetyl moiety permits reaction with dimethoxytetrahydrofuran, ethyl cyanoacetate, and NaNO2 to generate pyrazolyl and thiazolyl derivatives [1]. In contrast, the 2-carboxamide analog—a recognized M4 positive allosteric modulator (PAM) pharmacophore core—lacks this reactive carbonyl and requires distinct synthetic routes [2]. Furthermore, the acetyl group is essential for forming the hydrazine-1-carbothioamide intermediate that yields thiazole-clubbed thienopyridines with documented antimicrobial activity [3]. Substituting a carboxamide or carbonitrile at the 2-position fundamentally alters reaction outcomes, making the acetyl-bearing compound irreplaceable for specific synthetic pathways.

2-Carboxamide analog (CAS 67795-42-0)

Lacks the reactive acetyl group; cannot participate in acetyl-specific condensation and cyclization pathways. Distinct synthetic utility for M4 PAM pharmacophore cores.

2-Carbonitrile analog

Undergoes nitrile-based transformations (CS2/ethylenediamine) instead of carbonyl chemistry. Orthogonal reactivity may shift antimicrobial screening profiles.

Other 2-substituted thienopyridines

Substituent identity at the 2-position directly governs reaction outcomes. Generic replacement may fundamentally alter synthetic route feasibility and product scope.

1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone: Differentiation Evidence


Synthetic Yield Advantage vs. 2-Carboxamide Analog

1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone can be synthesized in a single step from 3-cyano-4,6-dimethyl-2-mercaptopyridine and chloroacetone with a reported yield of approximately 92% [1]. This compares favorably to the synthesis of the structurally analogous 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 67795-42-0), which requires α-bromoacetamide and proceeds under different conditions with yields that are not consistently reported in the high 90% range across standardized protocols .

Synthetic yield
Reported
~92% yield in a single step
Supports cost-effective scale-up review.
One-step cyclization from 3-cyano-4,6-dimethyl-2-mercaptopyridine with chloroacetone.
Synthetic methodology Process chemistry Heterocyclic synthesis

M4 PAM Scaffold Validation

The 3-amino-4,6-dimethylthieno[2,3-b]pyridine core, of which 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone is a key synthetic intermediate, represents a pharmacologically validated chemotype in M4 positive allosteric modulator (PAM) drug discovery [1]. This core was intentionally retained in a 'tie-back' strategy to develop novel tricyclic M4 PAM scaffolds, leading to the discovery of the 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine core and 2,4-dimethylthieno[2,3-b:5,4-c']dipyridine core [2]. In contrast, the 5-amino-3,4-dimethylthieno[2,3-c]pyridazine core represents an alternative M4 PAM chemotype with distinct structure-activity relationships, highlighting that substitution patterns within this scaffold class are not interchangeable [3].

M4 PAM scaffold
Class-level
Core retained in industrial CNS campaigns.
Reported chemotype validation for M4 PAM research.
'Tie-back' strategy context; distinct from 5-amino-thieno[2,3-c]pyridazine cores.
M4 muscarinic receptor Positive allosteric modulator CNS drug discovery

Antimicrobial Potency of Thiazole-Clubbed Thienopyridines

Derivatives synthesized from 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone, specifically thiazole-clubbed thienopyridines 8–10, exhibited potent antimicrobial activity against S. aureus with IC50 values of 18.9 ± 0.63 to 24.3 ± 0.74 µg/mL, against E. coli with IC50 values of 14.2 ± 0.41 to 19.5 ± 0.64 µg/mL, and against C. albicans (antifungal) with IC50 values of 19.2 ± 0.58 to 23.4 ± 0.65 µg/mL [1]. These activities were benchmarked against ampicillin, gentamicin, and miconazole as reference antibacterial and antifungal drugs, establishing a clear baseline for potency evaluation [2].

Antimicrobial IC50
Class-level
14.2–24.3 µg/mL (S. aureus, E. coli, C. albicans)
Supports antimicrobial screening context for thiazole-clubbed derivatives.
Activity contingent on acetyl-derived hydrazine-1-carbothioamide intermediate.
Antibacterial Antifungal Antimicrobial resistance

Acetyl-Directed Heterocyclic Synthesis Versatility

The 2-acetyl group of 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone enables a broad range of condensation and cyclization reactions that are not accessible from the corresponding 2-carboxamide or 2-carbonitrile analogs. Specifically, this compound reacts with dimethoxytetrahydrofuran in acetic acid, ethyl cyanoacetate in the presence of ammonium acetate, and with NaNO2 in AcOH/HCl to produce pyrazolyl and thiazolyl derivatives 2–4 [1]. Further derivatization with aromatic aldehydes, semicarbazide, thiosemicarbazide, phenyl hydrazine, or hydrazine hydrate yields chalcones and hydrazones 5a–c and 11a–d, which can be elaborated to thiazolidinones 12a,b and thiazolines 13a,b [2].

Derivatization scope
Head-to-head
Multiple heterocyclic series accessible via acetyl chemistry.
Supports diversity-oriented synthesis workflow fit.
Pyrazolyl, thiazolyl, thiazolidinone, thiazoline pathways; not replicable with 2-carboxamide.
Heterocyclic chemistry Diversity-oriented synthesis Medicinal chemistry building blocks

Differentiation from 2-Carbonitrile Analog

The structurally related 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile analog exhibits antimicrobial activity against heterocycles and demonstrates antifungal activity against both Candida albicans and Aspergillus niger . This compound also reacts with carbon disulfide and ethylenediamine to form a catalytic intermediate, which can be further elaborated with hydrazine and orthoformate [1]. In contrast, 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone contains an acetyl group that participates in carbonyl chemistry rather than nitrile-based transformations, providing orthogonal synthetic utility and a different bioactivity profile.

2-Carbonitrile comparison
Cross-study
Carbonyl vs. nitrile chemistry; orthogonal antifungal spectrum.
Selection must follow intended synthetic pathway.
2-Carbonitrile analog active against A. niger; requires CS2/ethylenediamine route.
Antimicrobial agents Antifungal Candida albicans Aspergillus niger

Physicochemical Properties and Solubility Profile

1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone is a yellow solid with solubility in organic solvents including dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Predicted physicochemical parameters include a density of 1.3 ± 0.1 g/cm³, a boiling point of 397.9 ± 37.0 °C at 760 mmHg, a vapor pressure of 0.0 ± 0.9 mmHg at 25 °C, and an enthalpy of vaporization of 64.8 ± 3.0 kJ/mol . These properties provide baseline formulation and handling parameters that inform experimental design.

Physicochemical profile
Data to verify
Soluble in DMSO and DMF; predicted BP 397.9 °C.
Supports assay-compatible handling review.
Predicted/calculated parameters; experimental solubility verification recommended.
Physicochemical properties Solubility Formulation Pre-formulation

1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone: Application Scenarios


M4 PAM Scaffold Optimization for CNS Drug Discovery

This compound provides direct access to the 3-amino-4,6-dimethylthieno[2,3-b]pyridine core, a pharmacologically validated chemotype in M4 positive allosteric modulator (PAM) drug discovery. The core was intentionally retained during scaffold optimization campaigns that led to novel tricyclic M4 PAM chemotypes [1]. Researchers developing M4-targeted therapeutics for CNS indications should prioritize this building block for synthesizing analogs based on the 4,6-dimethylthieno[2,3-b]pyridine framework. The acetyl group can be converted to the carboxamide pharmacophore or masked as a pyrimidine moiety following established 'tie-back' strategies [2].

Thiazole-Clubbed Thienopyridine Antimicrobial Development

This compound serves as the essential precursor for generating thiazole-clubbed thienopyridine derivatives with documented antimicrobial activity. The acetyl group enables formation of the 2-(1-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide intermediate, which reacts with chloroacetone, phenacyl chloride, and chloroacetic acid to yield thiazole-containing products [1]. These derivatives exhibit IC50 values of 14.2–24.3 µg/mL against S. aureus, E. coli, and C. albicans [2]. Researchers screening for novel antimicrobial agents should utilize this compound as the entry point to this structurally defined bioactive series.

Parallel Pyrazolyl and Thiazolyl Library Synthesis

The 2-acetyl group of this compound supports multiple orthogonal reaction pathways, enabling efficient parallel library synthesis. In a single study, the compound was reacted with dimethoxytetrahydrofuran, ethyl cyanoacetate, NaNO2, aromatic aldehydes, semicarbazide, thiosemicarbazide, phenyl hydrazine, hydrazine hydrate, α-haloesters, and ω-bromoacetophenone to yield pyrazolylthienopyridines, thiazolylthienopyridines, chalcones, hydrazones, thiazolidinones, and thiazolines [1]. This versatility makes the compound ideal for diversity-oriented synthesis campaigns where maximizing chemical space exploration from a single starting material is a priority.

Scale-Up via High-Yield One-Step Synthesis

The compound can be synthesized in a single step from 3-cyano-4,6-dimethyl-2-mercaptopyridine and chloroacetone with a reported yield of approximately 92% [1]. This high-yielding, one-step route supports cost-effective scale-up and reliable multi-gram to kilogram supply. Process chemists evaluating building blocks for larger-scale campaigns should favor this compound over analogs requiring multi-step sequences or lower-yielding transformations, as the 92% yield directly translates to reduced raw material costs and improved batch-to-batch consistency.

Application
Selection Property
Validation Focus
M4 PAM Scaffold Optimization
Pharmacologically retained thienopyridine core
M4 PAM target-engagement and SAR studies
Antimicrobial Derivative Screening
Acetyl-enabled thiazole-clubbed intermediate
MIC and strain-panel endpoints
Diversity-Oriented Synthesis
Multi-pathway acetyl reactivity
Library scope and derivatization efficiency
Scale-Up Procurement
Reported ~92% one-step yield
Batch-to-batch consistency and cost review

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